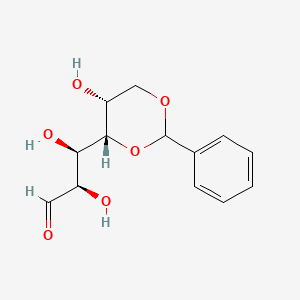

4.6-O-benzvlidene-D-galactose

描述

4.6-O-Benzylidene-D-galactose is a carbohydrate derivative in which the 4- and 6-hydroxyl groups of D-galactose are protected via a benzylidene acetal. Benzylidene acetals are widely employed in carbohydrate chemistry to selectively mask diols, enabling controlled functionalization at other hydroxyl positions . This compound serves as a critical intermediate in synthesizing modified sugars for applications in pharmaceuticals, glycobiology, and materials science.

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12-,13?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-VNXCBOPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the acid catalyst. The general reaction conditions include:

Reactants: D-galactose and benzaldehyde

Catalyst: Acid (e.g., hydrochloric acid or sulfuric acid)

Solvent: Typically anhydrous methanol or ethanol

Temperature: Room temperature to slightly elevated temperatures (25-40°C)

Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: Equipped with temperature and pH control systems

Purification: Crystallization or chromatography techniques to isolate the pure compound

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) to ensure product purity and consistency

化学反应分析

Types of Reactions

4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of galactonic acid or galactaric acid.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of alkyl or acyl derivatives of 4,6-O-Benzylidene-D-galactose.

科学研究应用

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, involving the formation of glycosidic bonds. 4,6-O-benzylidene-D-galactose serves as an effective glycosyl donor due to its stability and reactivity.

- Synthesis of Glycosides : The compound has been utilized to synthesize various glycosides through different activation methods. For instance, activation with 1-benzenesulfinylpiperidine (BSP) and triflic anhydride has shown promising results in achieving high yields of β-glycosides .

- Selectivity in Reactions : Research indicates that 4,6-O-benzylidene-D-galactose exhibits distinct selectivity patterns compared to other sugar donors. While glucosyl donors tend to favor α-selectivity, galactosyl donors show a preference for β-selectivity under similar conditions .

Organocatalysis

The compound has been explored as a catalyst in asymmetric epoxidation reactions. The unique structural features of 4,6-O-benzylidene-D-galactose allow it to function effectively in catalyzing the conversion of olefins into epoxides.

- Efficiency in Catalysis : Studies have demonstrated that derivatives of 4,6-O-benzylidene-D-galactose can achieve complete conversion with good yields when used as catalysts for Shi-type epoxidation reactions. This application highlights the compound's potential in green chemistry and sustainable synthesis .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of derivatives synthesized from 4,6-O-benzylidene-D-galactose have shown promising results against various pathogens.

- In Vitro Studies : Compounds derived from 4,6-O-benzylidene-D-galactose have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones larger than those of standard antibiotics like azithromycin .

Therapeutic Applications

The compound's derivatives are being studied for their potential therapeutic applications, particularly in modulating immune responses.

- Immune Modulation : Research has indicated that galactosylsphingamides derived from D-galactose analogs can stimulate invariant natural killer T-cells (iNKT-cells), which are crucial for immune response modulation . This suggests that 4,6-O-benzylidene-D-galactose could play a role in developing new immunotherapeutics.

Case Study 1: Glycosylation Efficiency

A study focused on the glycosylation efficiency of 4,6-O-benzylidene-D-galactose showed that using BSP/Tf2O activation resulted in high yields of disaccharides when reacting with various acceptors. The results emphasized the stability of the benzylidene protecting group during the reaction process .

Case Study 2: Antimicrobial Derivatives

In a recent exploration of antimicrobial activity, several derivatives of 4,6-O-benzylidene-D-galactose were synthesized and tested against bacterial strains. The study found that specific modifications to the hydroxyl groups significantly enhanced antimicrobial efficacy compared to unmodified compounds .

作用机制

The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its interaction with specific molecular targets and pathways. The benzylidene group provides steric hindrance and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity and specificity.

相似化合物的比较

Structural and Functional Comparison with Analogous Benzylidene-Protected Carbohydrates

The following table compares 4.6-O-benzylidene-D-galactose with structurally related benzylidene-protected carbohydrates, emphasizing key differences in substitution patterns, synthesis, and functional properties:

Key Observations:

- Substitution Effects : The p-methoxybenzylidene group in the compound from likely increases acetal stability compared to the unsubstituted benzylidene in 4.6-O-benzylidene-D-galactose. This electronic modification may influence hydrolysis rates under acidic or enzymatic conditions.

- Synthetic Flexibility : Acetylation in demonstrates a strategy to modulate solubility and reactivity, whereas 4.6-O-benzylidene-D-galactose retains free hydroxyls for further derivatization.

Stability and Reactivity

- Benzylidene acetals at C4/C6 positions (as in 4.6-O-benzylidene-D-galactose) are less prone to ring-opening than those at C2/C3, making them suitable for sequential protection-deprotection strategies .

- The p-methoxy-substituted benzylidene in exhibits higher hydrolytic stability, a critical factor in drug delivery systems requiring prolonged release profiles.

生物活性

Overview

4,6-O-benzylidene-D-galactose is a derivative of D-galactose, characterized by the addition of a benzylidene group at the 4th and 6th carbon positions. This modification enhances its chemical properties, making it a compound of interest in various biological and pharmaceutical applications. The compound is primarily synthesized through the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, typically yielding a stable acetal structure that can undergo further reactions.

Synthesis Method

The synthesis of 4,6-O-benzylidene-D-galactose involves:

- Reactants : D-galactose and benzaldehyde

- Catalyst : Acid (e.g., hydrochloric acid)

- Solvent : Anhydrous methanol or ethanol

- Temperature : 25-40°C

- Reaction Time : Several hours to overnight

This method leads to the formation of a benzylidene acetal, which is crucial for its subsequent biological activity.

The biological activity of 4,6-O-benzylidene-D-galactose is largely attributed to its interaction with various enzymes involved in carbohydrate metabolism. The benzylidene moiety introduces steric hindrance and electronic effects that can influence enzyme activity. Notably, the compound has been shown to interact with glycosyltransferases, impacting their substrate specificity and reactivity.

Antimicrobial Activity

Research indicates that 4,6-O-benzylidene-D-galactose exhibits antimicrobial properties. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, studies have shown that it can inhibit glycosidases, which are crucial in carbohydrate digestion and metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption.

Case Studies

- Antimicrobial Properties

- Enzyme Interaction

Comparative Analysis

| Compound | Antimicrobial Activity | Enzyme Inhibition | Applications |

|---|---|---|---|

| 4,6-O-benzylidene-D-galactose | Moderate | Significant | Antimicrobial agents |

| 4,6-O-benzylidene-D-glucose | High | Moderate | Antidiabetic formulations |

| 4,6-O-benzylidene-D-mannose | Low | High | Glycoside synthesis |

常见问题

Q. What are the optimal reaction conditions for synthesizing 4.6-O-benzylidene-D-galactose to maximize yield and purity?

To optimize synthesis, systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., DMF, acetonitrile), and catalyst type (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yield improvements are often achieved by controlling benzaldehyde equivalents and reaction time to minimize side products like over-substitution . For derivatives like 6-deoxy-6-fluoro-D-galactose (CAS: 447-25-6), analogous protocols can guide solvent selection and protecting group strategies .

Q. Which spectroscopic techniques are most reliable for characterizing 4.6-O-benzylidene-D-galactose?

Combine - and -NMR to confirm benzylidene proton signals (δ 5.5–6.0 ppm) and anomeric configuration. Use IR spectroscopy to identify hydroxyl group protection (absence of broad -OH stretch at 3200–3500 cm). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular ion peaks. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for acyl hydrazides in .

Q. How can researchers ensure reproducibility in the synthesis of 4.6-O-benzylidene-D-galactose derivatives?

Document all variables rigorously, including reagent purity, solvent drying methods, and inert atmosphere conditions. Use standardized protocols for protecting group introduction, referencing analogous galactose derivatives (e.g., 4-fluoro-D-galactose, CAS: 40010-20-6) . Validate each batch via melting point analysis and comparative NMR against published data.

Advanced Research Questions

Q. How can contradictory spectral data in 4.6-O-benzylidene-D-galactose derivatives be resolved?

Contradictions may arise from dynamic rotational isomerism of the benzylidene group. Employ variable-temperature NMR to observe signal splitting or coalescence. Compare DFT-calculated conformational energies (e.g., using Gaussian or ORCA software) with experimental data to identify dominant conformers . For unresolved cases, cross-validate with X-ray crystallography or alternative techniques like circular dichroism .

Q. What mechanistic insights explain the regioselective protection of the 4,6-hydroxyl groups in D-galactose?

Regioselectivity is influenced by steric and electronic factors. The 4,6-O-benzylidene group forms preferentially due to the cis-diol configuration in D-galactose, which stabilizes the transition state via hydrogen bonding. Computational studies (e.g., molecular dynamics simulations) can model intermediate acetal formation steps. Experimental validation may involve kinetic isotope effects or substituent variation (e.g., electron-withdrawing groups on benzaldehyde) to probe transition-state interactions .

Q. How does solvent polarity impact the stability of 4.6-O-benzylidene-D-galactose under acidic or basic conditions?

Conduct accelerated stability studies in solvents like water, DMSO, and THF at varying pH (1–12). Monitor degradation via HPLC and quantify half-life using Arrhenius plots. Polar aprotic solvents (e.g., DMF) stabilize the benzylidene group by reducing water-mediated hydrolysis. Compare with analogous compounds (e.g., 6-chloro-6-deoxy-D-glucose) to identify trends in hydrolytic susceptibility .

Q. What strategies mitigate side reactions during functionalization of 4.6-O-benzylidene-D-galactose?

Side reactions (e.g., ring-opening or oxidation) are minimized by:

- Using mild reagents (e.g., TEMPO for selective oxidation).

- Protecting free hydroxyl groups with temporary silyl ethers.

- Employing low-temperature conditions (−20°C) for electrophilic substitutions. Post-reaction analysis should include -NMR to detect unintended deprotection and LC-MS to identify byproducts .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research design for this compound?

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC values. Validate with ANOVA for inter-group variability and Tukey’s HSD post hoc tests. For cytotoxicity studies, Kaplan-Meier survival curves and Cox proportional hazards models assess significance .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Re-evaluate computational parameters (e.g., solvent model accuracy in DFT). Validate force fields using experimental crystallographic data. If discrepancies persist, consider alternative mechanisms (e.g., solvent participation in transition states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。